4-(1-Methylcyclopropyl)benzylamine
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Overview
Description
[4-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylcyclopropyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopropylbenzene.
Bromination: The benzene ring is brominated to form 4-(1-methylcyclopropyl)benzyl bromide.
Amination: The bromide is then reacted with ammonia or an amine source to form [4-(1-Methylcyclopropyl)phenyl]methanamine.
Industrial Production Methods
Industrial production methods for [4-(1-Methylcyclopropyl)phenyl]methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methylcyclopropyl)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-(1-Methylcyclopropyl)phenyl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
[4-(1-Methylcyclopropyl)phenyl]methanamine: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenylmethanamine, 4-methylphenylmethanamine, and 4-(1-cyclopropyl)phenylmethanamine.
Uniqueness: The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[4-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 |
InChI Key |
RNSGGJXYWXRMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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